![molecular formula C14H20N2O4 B13627027 2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13627027.png)
2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate is a chemical compound with a molecular weight of 280.3. This compound is notable for its applications in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate involves several steps. One common method includes the reaction of tert-butylamine with methyl 2-bromoacetate to form an intermediate, which is then cyclized with hydrazine to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl and methyl groups, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate can be compared with other similar compounds, such as:
- 2-tert-butyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate
- Indole derivatives : These compounds share a similar bicyclic structure and are known for their biological activities .
- Imidazole derivatives : These compounds also exhibit various biological activities and are used in medicinal chemistry .
The uniqueness of 2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate lies in its specific structure and the diverse range of applications it offers in research and industry.
Eigenschaften
Molekularformel |
C14H20N2O4 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
2-O-tert-butyl 7-O-methyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-6-5-15-8-10(12(17)19-4)7-11(15)9-16/h7-8H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
RADQFMPDOLDVLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(C=C2C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


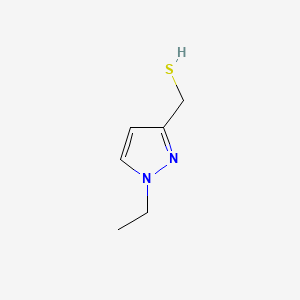

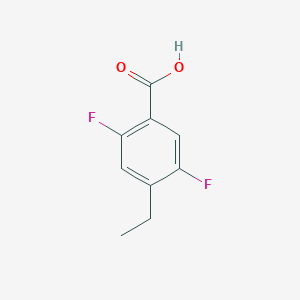

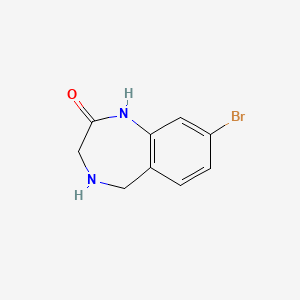

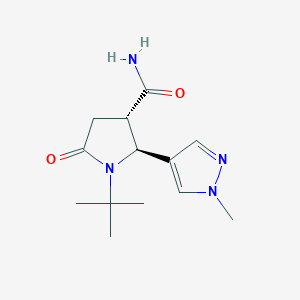

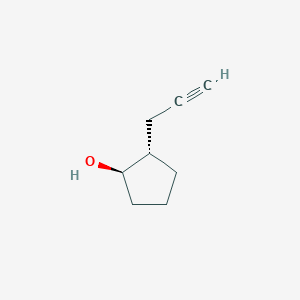
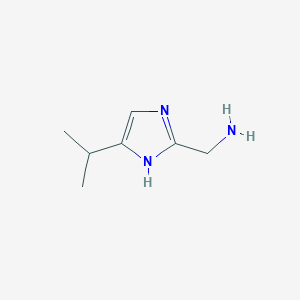


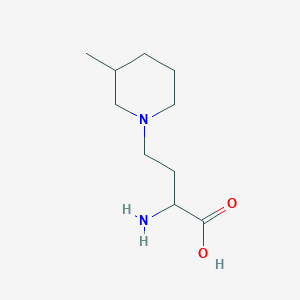
![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
